molecular formula C5H7N3S B2743067 (2E)-3-amino-2-cyanobut-2-enethioamide CAS No. 758721-53-8

(2E)-3-amino-2-cyanobut-2-enethioamide

Cat. No.: B2743067
CAS No.: 758721-53-8
M. Wt: 141.19
InChI Key: JQWNLZOXXAMQLU-UHFFFAOYSA-N
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Description

(2E)-3-amino-2-cyanobut-2-enethioamide is an organic compound with a unique structure that includes an amino group, a cyano group, and a thioamide group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-amino-2-cyanobut-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the amino, cyano, and thioamide functionalities under controlled conditions. Specific details on the synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems to monitor and control reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-amino-2-cyanobut-2-enethioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano or thioamide groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to an amine or a different thioamide derivative.

Scientific Research Applications

(2E)-3-amino-2-cyanobut-2-enethioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-amino-2-cyanobut-2-enethioamide exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access. The specific pathways involved would depend on the context of its use, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-amino-2-cyanobut-2-enethioamide include other amino-cyano-thioamide derivatives, which share structural similarities but may differ in the position or nature of substituents.

Uniqueness

What sets this compound apart is its specific arrangement of functional groups, which can confer unique reactivity and properties. This makes it a valuable compound for targeted applications in synthesis and research.

Properties

IUPAC Name

(E)-3-amino-2-cyanobut-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H2,8,9)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWNLZOXXAMQLU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=S)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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